4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazolo[3,4-e][1,4]thiazepine core, followed by the introduction of the benzothiazole and hydroxy-methoxyphenyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole moiety.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the methoxy group can yield various derivatives with different functional groups.
Scientific Research Applications
4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
- Apocynin
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20N4O3S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C22H20N4O3S2/c1-11-4-6-14-17(8-11)31-22(23-14)26-21-19(12(2)25-26)20(30-10-18(28)24-21)13-5-7-16(29-3)15(27)9-13/h4-9,20,27H,10H2,1-3H3,(H,24,28) |
InChI Key |
GMANDLATLASXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC(=C(C=C5)OC)O)C(=N3)C |
Origin of Product |
United States |
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